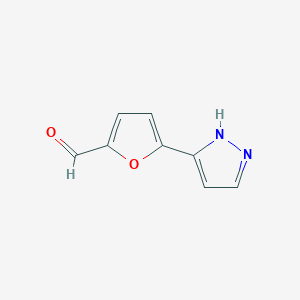

5-(1h-Pyrazol-5-yl)-2-furaldehyde

Description

Significance of Pyrazole (B372694) and Furan (B31954) Scaffolds in Medicinal and Organic Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.netijraset.com Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design. nih.gov Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. researchgate.netnih.govmdpi.com The prevalence of the pyrazole scaffold in FDA-approved drugs like the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban (B1684502) underscores its therapeutic importance. researchgate.net In organic synthesis, the pyrazole ring is valued for its straightforward synthesis and its capacity for diverse chemical modifications, allowing for the fine-tuning of its biological and physical properties. researchgate.netias.ac.in

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a significant scaffold in both natural and synthetic compounds. researchgate.net Furan derivatives are known to possess a range of biological activities, including antimicrobial and antitumor effects. researchgate.net The furan ring's chemical reactivity and its ability to participate in various cycloaddition and substitution reactions make it a valuable synthon for constructing more complex molecular architectures. researchgate.netresearchgate.net The combination of pyrazole and furan moieties within a single molecular framework has been a strategy to develop novel compounds with enhanced biological activities. researchgate.net

Rationale for Investigating the 5-(1H-Pyrazol-5-yl)-2-furaldehyde Framework in Chemical Biology and Materials Science

The this compound framework brings together the desirable attributes of both the pyrazole and furan rings, creating a molecule with significant potential in chemical biology and materials science. The rationale for its investigation stems from several key factors:

Synergistic Bioactivity: The conjugation of a pyrazole and a furaldehyde moiety can lead to compounds with synergistic or novel biological activities. The pyrazole ring can interact with various biological targets, while the furaldehyde group provides a reactive handle for further chemical modifications or for forming covalent bonds with biomolecules. This has spurred research into its potential as a scaffold for developing new antifungal and antimicrobial agents. researchgate.netnih.gov

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazole ring and the oxygen atom of the furaldehyde group can act as coordination sites for metal ions. This property makes this compound and its derivatives promising ligands for the development of novel catalysts and functional metal-organic frameworks (MOFs).

Fluorescent Properties and Sensing: Heterocyclic compounds containing conjugated π-systems often exhibit interesting photophysical properties. The pyrazole-furaldehyde framework has the potential to be a core structure for developing fluorescent probes and sensors for detecting specific analytes or monitoring biological processes.

Polymer and Materials Science: The aldehyde functionality of this compound allows for its incorporation into polymeric structures through various condensation reactions. This opens up possibilities for creating novel polymers with tailored thermal, mechanical, and electronic properties. The inherent thermal stability and aromatic nature of the pyrazole and furan rings can contribute to the development of high-performance materials. globalresearchonline.net

The investigation into the this compound framework is driven by the prospect of harnessing the combined strengths of its constituent heterocyclic rings to create new molecules with tailored functions for a wide range of scientific applications.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Solid |

| InChI | 1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |

| InChI Key | VPLDPCCHOYJXRT-UHFFFAOYSA-N |

| SMILES String | O=Cc1ccc(o1)-c2ccn[nH]2 |

Table generated from data available from Sigma-Aldrich. sigmaaldrich.com

Synthesis of Pyrazole-Furan Derivatives

The synthesis of derivatives containing both pyrazole and furan rings can be achieved through various synthetic routes. One common approach involves the condensation of a furan-containing precursor with a hydrazine (B178648) derivative. For instance, the reaction of furan-2,3-diones with arylhydrazines can yield pyrazole derivatives. orientjchem.orgnih.gov Another method involves the reaction of chalcones, which can be derived from furaldehyde, with hydrazine hydrate (B1144303). ijpsr.com The Vilsmeier-Haack reaction is another powerful tool for the formylation of reactive aromatic rings, which can be employed in the synthesis of furaldehyde derivatives that can then be further elaborated to include a pyrazole ring. ijpsr.com More recently, multicomponent reactions have gained traction for the efficient, one-pot synthesis of complex heterocyclic systems, including those containing pyrazole and furan moieties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLDPCCHOYJXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 1h Pyrazol 5 Yl 2 Furaldehyde Derivatives

Aldehyde Group Reactivity in the Furaldehyde Moiety

The aldehyde group attached to the furan (B31954) ring in 5-(1H-pyrazol-5-yl)-2-furaldehyde is a key site for a variety of chemical transformations. Furfural (B47365) and its derivatives are known to participate in reactions typical of other aldehydes, such as condensation and oxidation. wikipedia.orgnih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied to furaldehyde derivatives. sphinxsai.comdamascusuniversity.edu.sy

In the context of this compound, the aldehyde group can react with various active methylene compounds in the presence of a basic catalyst, such as piperidine. wikipedia.orgsphinxsai.com For example, the reaction with malonic acid, a common active methylene compound, would be expected to yield a 3-(5-(1H-pyrazol-5-yl)furan-2-yl)acrylic acid derivative. A study on the Knoevenagel condensation of 5-substituted-2-furaldehydes with malonic acid catalyzed by piperidinium (B107235) acetate (B1210297) demonstrated good to excellent yields of the corresponding 3-(2-furyl)acrylic acids. researchgate.net

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furaldehyde. Subsequent dehydration of the aldol-type intermediate leads to the formation of the α,β-unsaturated product. wikipedia.org

Table 1: Examples of Knoevenagel Condensation Reactions with Furaldehyde Derivatives

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Resulting enone is a charge transfer complex molecule. wikipedia.org |

| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | New five-membered nitrogen heterocyclic derivatives of furfural. sphinxsai.com |

| 5-Substituted Furaldehyde | Indan-1,3-dione | None (in ethanol) | 2-(5-substitutefurfurylidene) Indane-1,3-diones. damascusuniversity.edu.sy |

| 5-Substituted-2-furaldehydes | Malonic acid | Piperidinium acetate | 3-(2-furyl)acrylic acids. researchgate.net |

Reactions with Cyanoselenoacetamide

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org Its reactivity is influenced by the presence of these nitrogen atoms and the potential for tautomerism. encyclopedia.pubmdpi.com

Annular Tautomerism and its Implications for Reactivity

Pyrazoles that are unsubstituted on the nitrogen atoms can exist as two different tautomers due to the migration of a proton between the two nitrogen atoms. encyclopedia.pubnih.gov This phenomenon is known as annular tautomerism. mdpi.comrsc.org The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, as well as the solvent. nih.govmdpi.com

For a 3(5)-disubstituted pyrazole like the one in the title compound, the tautomeric equilibrium will determine which nitrogen atom bears the hydrogen. This has significant implications for subsequent reactions, as the two nitrogen atoms have different electronic environments and steric hindrances. nih.govmdpi.com For instance, the more electron-donating substituent tends to favor the tautomer where the NH group is at the more distant nitrogen. nih.gov This regioselectivity is a crucial consideration in the functionalization of the pyrazole ring. encyclopedia.pub

Functional Group Introduction onto the Pyrazole Ring

The pyrazole ring can be functionalized through various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.comrsc.orgnih.gov The introduction of new functional groups can significantly alter the chemical and physical properties of the molecule. nih.gov

Recent advances in transition-metal-catalyzed C-H functionalization have provided efficient methods for introducing new C-C and C-heteroatom bonds directly onto the pyrazole ring without the need for pre-functionalization. rsc.org These methods offer a direct route to a wide array of functionalized pyrazoles in a single step. rsc.org Additionally, sequential metalation and functionalization of pyrazole 1-oxides have been developed, allowing for the regioselective introduction of substituents at different positions on the pyrazole ring. acs.org The synthesis of pyrazole derivatives can also be achieved through cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgnih.govmdpi.com

Catalytic Transformations Involving this compound Derivatives

Catalytic transformations offer efficient and selective routes to modify furaldehyde and pyrazole derivatives. These transformations can target either the furan ring, the aldehyde group, or the pyrazole moiety.

The aldehyde group of furaldehyde derivatives can be selectively hydrogenated to an alcohol or undergo reductive amination. nih.govacs.org For instance, the catalytic hydrogenation of furfural can yield furfuryl alcohol. researchgate.net Reductive amination of furfural with an amine in the presence of a catalyst can produce the corresponding N-substituted furfurylamine. acs.org

The furan ring itself can undergo catalytic hydrogenation to form tetrahydrofuran (B95107) derivatives. wikipedia.org Furthermore, catalytic ring-rearrangement reactions, such as the Piancatelli rearrangement, can convert furan-containing alcohols into cyclopentanone (B42830) derivatives in the presence of an acid catalyst. nih.gov

The pyrazole ring can also participate in catalytic reactions. For example, Rh(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds has been reported as a method for preparing 1,2-dihydropyrimidines. acs.org

Table 2: Catalytic Transformations of Furaldehyde and Pyrazole Derivatives

| Substrate | Catalyst | Reagents | Product | Reference |

| Furfural | Nickel-bearing hierarchical Y zeolite (HY) | H₂ | Cyclopentanone | nih.gov |

| Furfural | Gold Nanoparticles (AuTNPs) | Aniline, DMPS, LED light | N-(furan-2-ylmethyl)aniline | acs.org |

| 5-hydroxymethylfurfural (HMF) | Various non-noble metal catalysts (Fe, Co, Ni, Cu) | H₂ | Various reduced products | nih.gov |

| 1,4-disubstituted pyrazoles | Rh(II) complex | Diazocarbonyl compounds | 1,2-dihydropyrimidines | acs.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the furan nucleus within this compound derivatives is an excellent substrate for such transformations. The 5-position of the 2-furaldehyde core is particularly amenable to functionalization through these methods, enabling the introduction of various aryl, heteroaryl, and alkyl groups.

Research has demonstrated the feasibility of direct arylation of 2-furaldehyde at the 5-position. acs.org This approach involves the palladium-catalyzed reaction of the furan C-H bond with an aryl halide. For derivatives of this compound, this would typically involve a reaction at the analogous position on the furan ring, assuming the pyrazole moiety does not interfere sterically or electronically.

One of the most widely employed palladium-catalyzed methods is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of the target molecule, a bromo-substituted furan derivative could be coupled with a variety of boronic acids or their esters to introduce new substituents. For instance, 5-formyl-2-furylboronic acid has been successfully coupled with heteroaryl bromides, showcasing the utility of this approach for creating complex heteroaromatic systems. researchgate.net

The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of unsaturated halides with alkenes. organic-chemistry.orgnih.govrug.nlmdpi.com This reaction could be envisioned on a halogenated derivative of this compound to introduce alkenyl side chains. Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules like the subject of this article. wikipedia.org

The synthesis of 5-pyridyl-2-furaldehydes has been achieved through a one-pot procedure involving deprotonation, transmetalation to zinc, and subsequent palladium-mediated cross-coupling, demonstrating a versatile strategy for introducing heteroaryl groups. nih.govacs.org

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to furan derivatives, which can be extrapolated to this compound.

| Coupling Reaction | Substrate 1 (Analog) | Substrate 2 | Catalyst/Reagents | Product (Analog) | Reference(s) |

| Direct Arylation | 2-Furaldehyde | Functionalized Aryl Halides | PdCl2 | 5-Aryl-2-furaldehyde | acs.org |

| Suzuki-Miyaura | 5-Bromo-2-furaldehyde | Arylboronic acid | Pd(OAc)2, P(t-Bu)3HBF4 | 5-Aryl-2-furaldehyde | researchgate.net |

| Suzuki-Miyaura | 5-Formyl-2-furylboronic acid | Heteroaryl Bromides | Palladium Catalyst | 2-Formyl-5-heteroarylfuran | researchgate.net |

| Heck Reaction | 2-Bromo-6-methoxynaphthalene | Ethylene | Palladium Catalyst | Alkenyl-substituted naphthalene | rug.nl |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne | wikipedia.orglibretexts.org |

These examples underscore the synthetic versatility of palladium catalysis in modifying the furan core, providing pathways to novel derivatives of this compound with tailored electronic and structural properties.

Radical Fluoroalkylation of Furanic Substructures

The introduction of fluoroalkyl groups into organic molecules can significantly alter their biological and chemical properties. nih.gov Radical fluoroalkylation has emerged as a powerful method for this purpose, and the electron-rich furan ring of this compound is a suitable substrate for such reactions.

The general mechanism for the radical fluoroalkylation of 2-substituted furans involves the generation of a fluoroalkyl radical, which then attacks the electron-rich furan ring, typically at the C5 position. researchgate.net This addition is followed by a rearomatization step to yield the 5-fluoroalkylated furan derivative. Various methods have been developed to generate the necessary fluoroalkyl radicals, with visible-light photoredox catalysis being a particularly mild and efficient approach. nih.govnih.gov

These photocatalytic methods often employ a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process with a suitable fluoroalkylating agent to generate the fluoroalkyl radical. Common sources for fluoroalkyl radicals include Togni reagents and Umemoto reagents. organic-chemistry.orgresearchgate.netsigmaaldrich.com For instance, Togni reagent II can be used for electrophilic trifluoromethylation of various substrates, including heterocycles. researchgate.net

The choice of photocatalyst, fluoroalkylating agent, and reaction conditions can be tuned to optimize the efficiency and selectivity of the fluoroalkylation. Research on the radical fluoroalkylation of various heterocycles provides a strong basis for its application to this compound derivatives. conicet.gov.ar

The following table outlines representative radical fluoroalkylation reactions on aromatic and heteroaromatic systems, which are analogous to the expected reactivity of the furan moiety in this compound.

| Fluoroalkylation Method | Substrate (Analog) | Fluoroalkylating Agent | Catalyst/Conditions | Product (Analog) | Reference(s) |

| Visible-Light Photocatalysis | Isocyanides | Fluorinated Sulfones | Visible Light, Photoredox Catalyst | Fluoroalkylated products | nih.gov |

| Electrophilic Trifluoromethylation | Phenols | Togni Reagent II | - | ortho-Trifluoromethylated phenols | researchgate.net |

| Electrophilic Trifluoromethylation | Electron-rich aromatic rings | Umemoto Reagent IV | - | Trifluoromethylated aromatic compounds | sigmaaldrich.com |

| Red Light Photocatalysis | (Hetero)aromatic compounds | Perfluoroalkyl iodides | Phthalocyanine zinc salt, red LEDs | Perfluoroalkylated (hetero)aromatics | scispace.com |

The application of these radical fluoroalkylation methods to this compound would likely result in the selective introduction of fluoroalkyl groups at the 5-position of the furan ring, providing access to a new class of fluorinated derivatives with potentially enhanced biological activity or material properties.

Advanced Spectroscopic and Structural Elucidation of 5 1h Pyrazol 5 Yl 2 Furaldehyde and Its Derivatives

Comprehensive Spectroscopic Characterization Techniquessigmaaldrich.com

Spectroscopic methods are fundamental in confirming the identity and purity of 5-(1H-Pyrazol-5-yl)-2-furaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique pieces of the structural puzzle. The empirical formula for this compound is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol . sigmaaldrich.comexchemistry.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent furan (B31954), pyrazole (B372694), and aldehyde moieties.

Key expected vibrational frequencies include a broad absorption for the N-H stretch of the pyrazole ring, typically found in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic furan and pyrazole rings would appear around 3100 cm⁻¹. A distinct pair of peaks for the aldehyde C-H stretch is anticipated near 2850 and 2750 cm⁻¹. researchgate.net The most prominent peak in the spectrum is expected to be the C=O stretching vibration from the conjugated aldehyde, typically observed in the range of 1670-1700 cm⁻¹. researchgate.netsoton.ac.uk The C=C and C=N double bond stretching vibrations of the furan and pyrazole rings would produce signals in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretch, broad | 3200 - 3400 |

| Aromatic C-H | Stretch | ~3100 |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Aldehyde C=O | Stretch, strong | 1670 - 1700 |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each proton. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet at approximately δ 9.5-10.0 ppm. chemicalbook.com The protons on the furan ring would appear as two doublets, likely between δ 7.0 and 7.5 ppm. The protons on the pyrazole ring are also expected to appear as doublets in the aromatic region, typically between δ 6.5 and 8.0 ppm. chemicalbook.com The N-H proton of the pyrazole ring would likely be observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the δ 175-185 ppm range. The carbon atoms of the furan and pyrazole rings would resonate in the aromatic region, approximately between δ 110 and 155 ppm. nih.gov

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | Singlet | 9.5 - 10.0 |

| Furan H-3 | Doublet | 7.0 - 7.5 |

| Furan H-4 | Doublet | 7.0 - 7.5 |

| Pyrazole H-3 | Doublet | 6.5 - 8.0 |

| Pyrazole H-4 | Doublet | 6.5 - 8.0 |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 175 - 185 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 145 - 150 |

| Furan C-3, C-4 | 110 - 125 |

| Pyrazole C-3, C-5 | 130 - 145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (MW = 162.15), the molecular ion peak (M⁺) would be observed at m/z 162. sigmaaldrich.com

The fragmentation of aromatic aldehydes under electron impact ionization is well-characterized. miamioh.edulibretexts.org Common fragmentation pathways include the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 161 (M-1). Another major fragmentation pathway is the loss of the formyl radical (•CHO), resulting in a significant peak at m/z 133 (M-29). miamioh.edu Further fragmentation of the heterocyclic rings could also occur.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Identity |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 133 | [M-CHO]⁺ |

| 105 | [M-CHO-N₂]⁺ or [C₇H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The structure of this compound contains a highly conjugated system composed of the furan ring, the pyrazole ring, and the carbonyl group. This extended conjugation is expected to result in strong absorption in the UV region.

Furfural (B47365) itself shows a strong absorption maximum (λₘₐₓ) around 277-280 nm, corresponding to a π → π* transition. semanticscholar.orgmdpi.comcsic.es The attachment of the pyrazole ring extends this conjugated system, which typically leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. physchemres.org Therefore, the main absorption band for this compound is predicted to be above 280 nm. A weaker n → π* transition from the non-bonding electrons of the carbonyl oxygen is also expected at a longer wavelength, but it may be obscured by the more intense π → π* band.

Crystallographic Analysis for Definitive Structural Determination

While spectroscopy provides excellent data on connectivity and functional groups, only crystallographic analysis can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure

An SXRD analysis would confirm the planarity of the furan and pyrazole rings and determine the dihedral angle between them, which influences the degree of conjugation. It would also provide precise measurements of all bond lengths and angles, confirming the expected geometries of the aldehyde and heterocyclic rings. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds involving the pyrazole N-H group and the aldehyde oxygen atom. For illustrative purposes, typical crystallographic data for a substituted pyrazole derivative are presented below. researchgate.net

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for a Related Pyrazole Derivative (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.219 |

| b (Å) | 13.934 |

| c (Å) | 11.231 |

| β (°) | 97.816 |

| Volume (ų) | 1274.5 |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For novel heterocyclic compounds like this compound and its derivatives, thermal analysis provides critical insights into their stability, potential applications at elevated temperatures, and degradation pathways.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis, measuring the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly valuable for elucidating the decomposition pathways of organic molecules by identifying the temperatures at which significant mass loss occurs and the extent of that loss. While specific TGA data for this compound is not extensively available in public literature, the decomposition behavior can be inferred from the analysis of its constituent pyrazole and furan moieties, as well as related derivatives.

The thermal degradation of pyrazole-containing compounds is known to be influenced by the nature and position of substituents on the ring. Studies on various pyrazole derivatives indicate that the decomposition process can be initiated by the cleavage of the weaker bonds within the heterocyclic ring or at the substituent groups. For instance, research on dinitropyrazole-based energetic materials has shown that thermal decomposition can be triggered by the rupture of a carbon-nitrogen bond or by hydrogen transfer from an N-H group, leading to ring opening. nih.gov The thermal stability of the pyrazole ring itself is considerable, with unsubstituted pyrazole showing significant decomposition only at high temperatures. However, the presence of functional groups can lower the onset temperature of degradation. For fused pyrazole systems, exceptional thermal stability has been reported, with some derivatives being stable up to temperatures exceeding 300°C. nih.govacs.org

On the other hand, the thermal decomposition of furan and its derivatives, such as furfural (2-furaldehyde), has been studied extensively. The degradation of the furan ring often proceeds through complex mechanisms including ring-opening isomerization to form open-chain intermediates. ugent.be At elevated temperatures, these intermediates can further decompose into smaller, stable molecules like carbon monoxide, acetylene, and propyne. nih.govacs.org The presence of an aldehyde group, as in furfural, introduces additional reaction pathways. Theoretical studies on furfural decomposition have shown that a significant pathway involves the formation of furan and carbon monoxide. rsc.org Experimental work on the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a structurally similar compound to the title molecule, revealed that it can dimerize and subsequently degrade to produce molecules like 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde. acs.orgresearchgate.net

Based on the thermal behavior of these related structures, a multi-stage decomposition pathway for this compound can be hypothesized. The initial decomposition step would likely involve the loss of the aldehyde group or the fragmentation of the furan ring, as these are generally less stable than the pyrazole ring. Subsequent decomposition at higher temperatures would lead to the breakdown of the more stable pyrazole ring.

A hypothetical TGA curve for this compound would be expected to show at least two distinct weight loss stages. The first stage, occurring at a lower temperature range, could correspond to the initial fragmentation, possibly the loss of the formyl group (-CHO) or the cleavage of the furan ring. The second, higher-temperature stage would represent the decomposition of the more robust pyrazole ring structure.

The following interactive table outlines a plausible, hypothetical decomposition profile for this compound based on the analysis of its constituent rings and related compounds.

Interactive Data Table: Hypothetical TGA Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragment(s) | Remaining Structure |

| 1 | 200 - 350 | ~17.9 | Formyl radical (-CHO) | 5-(1H-Pyrazol-5-yl)furan |

| 2 | 350 - 500 | ~41.9 | Furan ring fragmentation (e.g., C₄H₃O) | Pyrazole ring and fragments |

| 3 | > 500 | ~40.2 | Pyrazole ring decomposition (e.g., C₃H₃N₂) | Char residue |

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental values may vary based on experimental conditions such as heating rate and atmosphere.

Further research involving the experimental TGA of this compound and its derivatives is necessary to validate these proposed decomposition pathways and to fully elucidate their thermal stability. Such studies would be crucial for determining the potential applications of these compounds in materials science and other fields where thermal resilience is a key requirement.

Biological Activities and Molecular Mechanisms of 5 1h Pyrazol 5 Yl 2 Furaldehyde Derivatives

Antimicrobial Activity Studies and Associated Mechanisms

Derivatives of 5-(1H-Pyrazol-5-yl)-2-furaldehyde, particularly those incorporating pyrazoline and Schiff base motifs, have been a focal point of antimicrobial research. These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus)

The antibacterial potential of pyrazole-based compounds is well-documented. rsc.orgnih.gov Specifically, derivatives that combine the pyrazole (B372694) nucleus with other heterocyclic systems or functional groups, such as furan (B31954), have shown promising results against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comarabjchem.orgresearchgate.net

A study involving a series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives revealed significant in-vitro antimicrobial activity. scholarsresearchlibrary.com These compounds were tested against a panel of bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy. It was observed that the nature and position of the substituent on the phenyl ring played a crucial role in the antibacterial activity, with electron-withdrawing groups like nitro (NO2) enhancing the potency. scholarsresearchlibrary.com For instance, the derivative with a nitro group was found to be the most potent in the series. scholarsresearchlibrary.com

Schiff bases derived from pyrazole aldehydes also exhibit notable antibacterial properties. researchgate.netscielo.org.co Research on Schiff bases derived from 5-chloro-salicylaldehyde has shown that these compounds can be highly effective against E. coli and S. aureus, with some derivatives displaying MIC values as low as 1.6 µg/mL and 3.4 µg/mL, respectively. nih.gov While not direct derivatives of the title compound, this highlights the general effectiveness of the aldehyde-derived Schiff base structure in combating bacterial growth. Pyrazole Schiff bases have been reported to be generally more effective inhibitors against selected bacterial strains compared to those derived from 4-amino antipyrine. scielo.org.co

| Compound/Derivative Type | Escherichia coli | Staphylococcus aureus | Reference |

|---|---|---|---|

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (nitro derivative) | 6.25 | 6.25 | scholarsresearchlibrary.com |

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (chloro derivative) | 12.5 | 12.5 | scholarsresearchlibrary.com |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (Schiff Base) | 1.6 | 3.4 | nih.gov |

Efficacy Against Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal activity of pyrazole derivatives extends to pathogenic yeasts like Candida albicans. nih.govnih.gov Hydrazine-based compounds, which can be synthesized from aldehyde precursors, have demonstrated fungicidal activity against C. albicans, including drug-resistant clinical isolates. nih.gov These compounds were shown to inhibit biofilm formation, a key virulence factor for C. albicans. nih.gov

In the series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, activity against C. albicans was also observed, with the nitro-substituted compound again showing the highest potency with an MIC of 12.5 µg/mL. scholarsresearchlibrary.com Similarly, certain pyrazole-based Schiff bases have been tested against C. albicans, although their efficacy can vary widely based on the specific chemical structure. nih.gov Fluorinated pyrazole aldehydes have also been investigated, showing moderate activity against phytopathogenic fungi like Sclerotinia sclerotiorum and F. culmorum. mdpi.com

Information regarding the efficacy of this compound derivatives against Cryptococcus neoformans is not extensively covered in the reviewed literature, indicating a potential area for future investigation.

| Compound/Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|

| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (nitro derivative) | 12.5 | scholarsresearchlibrary.com |

| Hydrazine-based compounds (e.g., Hyd.Cl) | 5.6 | nih.gov |

Modulation of Microbial Cellular Processes

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are not fully elucidated. However, based on the broader class of pyrazole and hydrazone compounds, several potential mechanisms can be inferred. Hydrazones are known to possess an azometine proton (-NHN=CH-), which is a key pharmacophore implicated in a wide array of biological activities. capes.gov.br For antifungal action, some hydrazine (B178648) compounds have been shown to induce oxidative damage in C. albicans. nih.gov The ability of these derivatives to inhibit biofilm formation suggests an interference with cell adhesion, morphogenesis, or the production of the extracellular matrix. nih.gov For antibacterial action, the structural features of pyrazoles allow them to target various bacterial metabolic pathways. rsc.org However, specific studies detailing the modulation of microbial cellular processes by derivatives of this compound are limited, representing a gap in the current research landscape.

Anticancer and Cytotoxic Potential

The pyrazole scaffold is a privileged structure in anticancer drug discovery, forming the core of several approved therapeutic agents. nih.gov Derivatives of this compound are being explored for their cytotoxic effects against various cancer cell lines.

Interaction with Molecular Targets in Cancer Progression

Pyrazole derivatives are known to inhibit a range of protein kinases that are critical for cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle. rsc.orgmdpi.com For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA), both of which are implicated in tumor growth and resistance. nih.gov

Other key cancer-related targets inhibited by various pyrazole derivatives include:

Janus Kinases (JAK1/JAK2): Involved in signaling pathways that drive myeloproliferative neoplasms. nih.gov

c-Met and Anaplastic Lymphoma Kinase (ALK): Receptor tyrosine kinases whose dysregulation is linked to non-small cell lung carcinoma. nih.gov

Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell growth and survival, often hyperactivated in breast cancer. mdpi.com

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in lung and colorectal cancers. mdpi.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH): An enzyme essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis in rapidly dividing cancer cells. nih.gov

The ability of pyrazole derivatives to interact with these diverse targets underscores their potential as versatile anticancer agents.

Induction of Apoptosis and Angiogenesis Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on various pyrazole compounds have shown that they can trigger apoptosis in cancer cells through multiple pathways. nih.gov

One common mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular stress and initiates the apoptotic cascade. nih.gov This is often followed by the activation of key executioner enzymes like caspase-3. nih.gov For example, a study on a 1,3,5-trisubstituted pyrazole derivative demonstrated cytotoxicity against triple-negative breast cancer cells (MDA-MB-468) by inducing ROS production and subsequent caspase-3 activation. nih.gov Other pyrazole derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing division. semanticscholar.org The pro-apoptotic activity is often characterized by an upregulation of the Bax protein and p53, and a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org

While the induction of apoptosis by pyrazole derivatives is well-documented, specific research on the angiogenesis inhibition properties of this compound derivatives is sparse in the available literature.

| Compound/Derivative Type | Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 (48h) | nih.gov |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | semanticscholar.org |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | HCT116 (Colorectal) | 19.56 | mdpi.com |

Inhibition of Specific Kinases (e.g., p38MAPK, Bruton Kinase)

The pyrazole nucleus is a well-established pharmacophore in the design of kinase inhibitors. While direct studies on this compound derivatives targeting p38 Mitogen-Activated Protein Kinase (p38MAPK) or Bruton's Tyrosine Kinase (BTK) are not extensively detailed in the provided context, the broader class of pyrazole-containing compounds demonstrates significant potential in this area.

Research into related structures has yielded potent kinase inhibitors. For instance, various substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and pyridinylpyridopyrazines have been developed as novel p38α MAP kinase inhibitors. nih.gov One derivative from a pyrido[2,3-b]pyrazine (B189457) series demonstrated superior p38α MAP kinase inhibition with an IC₅₀ value of 38 nM. nih.gov Similarly, a class of inhibitors based on a 3-phenyl-1H-5-pyrazolylamine scaffold was identified as potent against FMS-like tyrosine kinase-3 (FLT3), a key target in certain leukemias. nih.gov These examples underscore the versatility of the pyrazole core in creating compounds that can fit into the ATP-binding pocket of various kinases, suggesting that derivatives of this compound could be promising candidates for developing new kinase inhibitors.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic activities, with several compounds being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netvietnamjournal.ru Marketed drugs such as celecoxib (B62257), lonazolac, dipyrone, and aminopyrine (B3395922) feature the pyrazole moiety and function as anti-inflammatory, analgesic, and antipyretic agents. researchgate.netvietnamjournal.rumdpi.com The mechanism for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. researchgate.net

Recent studies have explored new pyrazole compounds for these properties. One notable derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has demonstrated significant analgesic and anti-inflammatory effects in murine models. nih.govresearchgate.net In studies, LQFM039 reduced abdominal writhing, decreased licking time in both phases of the formalin test, and reduced paw edema induced by carrageenan. nih.gov The mechanism of action for this compound appears to involve the NO/cGMP pathway and calcium channels. nih.govresearchgate.net

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Acetic acid-induced abdominal writhing (mice) | Reduced number of writhings | Involvement of NO/cGMP pathway and calcium channels nih.govresearchgate.net |

| LQFM039 | Formalin test (mice) | Reduced licking time in both neurogenic and inflammatory phases nih.gov | |

| LQFM039 | Carrageenan-induced paw edema (mice) | Reduced edema and cell migration nih.gov |

Antithrombotic Activity and Thrombin Inhibition Mechanisms

Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, making it a prime target for antithrombotic drugs. nih.govresearchgate.netmdpi.com Derivatives based on the 1H-pyrazol-5-amine scaffold have been identified as potent thrombin inhibitors. nih.govresearchgate.net

A key mechanism of action for these pyrazole-based inhibitors is covalent "serine-trapping". nih.govresearchgate.netmdpi.com In this process, the inhibitor interacts with the catalytic serine residue (Ser195) in the active site of thrombin. For flexible acylated 1H-pyrazol-5-amines, the interaction results in the transfer of the inhibitor's acyl group to Ser195. nih.govresearchgate.net This acylation of the serine residue transiently blocks the enzyme's catalytic activity. nih.govnih.gov The pyrazole portion of the molecule is cleaved off and leaves the active site. nih.gov The covalent nature of this inhibition was confirmed for the potent derivative 24e , which has an IC₅₀ of 16 nM, through a mass-shift assay that showed it transferred its pivaloyl moiety to thrombin's Ser195. nih.govresearchgate.netsemanticscholar.org

The anticoagulant efficacy of these compounds has been evaluated using standard in vitro plasma coagulation tests. Studies on a series of flexible acylated 1H-pyrazol-5-amines, including the potent inhibitors 24e , 34a , and 34b , revealed that they had only limited effects on prolonging activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). nih.govresearchgate.netmdpi.com This suggests that such inhibitors might offer a safer antithrombotic profile with a reduced risk of causing bleeding compared to traditional anticoagulants. nih.govmdpi.com In contrast, a different series of pyrazinyl-substituted aminoazoles were found to effectively extend coagulation times in both aPTT and PT tests and also reduce thrombin generation, highlighting how structural modifications can tune the anticoagulant profile. nih.gov

| Compound | Description | Thrombin (FIIa) IC₅₀ (nM) | Reference |

|---|---|---|---|

| 24e | Acylated 1H-pyrazol-5-amine with 5-chlorothiophen-2-yl moiety | 16 | nih.govresearchgate.netmdpi.com |

| 34a | Flexible acylated 1H-pyrazol-5-amine | 16-80 | nih.govresearchgate.net |

| 34b | Flexible acylated 1H-pyrazol-5-amine | 16-80 | nih.govresearchgate.net |

| 25 | Acylated 1H-pyrazol-5-amine with 5-chlorothiophen-2-yl moiety | 18 | nih.govmdpi.com |

| 9e | 1H-pyrazol-5-amine with 2-iodobenzoyl and 5-chlorothiophene moieties | 165 | nih.govmdpi.com |

Other Emerging Biological Activities

The versatility of the pyrazole scaffold has led to the exploration of other potential therapeutic applications. mdpi.com

A growing body of research indicates that pyrazole derivatives possess significant antioxidant properties. mdpi.com These compounds can act as scavengers of free radicals, which are implicated in a wide range of diseases. scielo.br The antioxidant activity is often attributed to the hydrogen atom on the pyrazole ring's nitrogen (NH proton). nih.gov

Different pyrazole-based series have been evaluated for their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov For example, 1,5-diarylpyrazoles and 3,5-diarylpyrazoles have shown good to potent DPPH radical scavenging activity. nih.gov Furthermore, phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have been shown to be robust antioxidants capable of scavenging oxygen free radicals. mdpi.com Investigations into 5-aminopyrazole derivatives have also highlighted their potential as antioxidant agents. mdpi.com This suggests that the this compound core could be a valuable template for designing novel antioxidants.

Antidiabetic Activity

The global prevalence of diabetes necessitates the discovery of novel therapeutic agents. nih.gov Research into heterocyclic compounds has identified promising candidates for managing this metabolic disorder. In this context, certain fused pyrimidine (B1678525) derivatives have been investigated for their potential antidiabetic effects. nih.gov A study focusing on these derivatives assessed their in vivo impact on total serum glucose and cholesterol levels in albino Wister rats. One particular compound, referred to as compound 5 in the study, demonstrated significant antidiabetic activity, with performance comparable to the reference drug glimepiride. nih.gov Histopathological analysis further supported this finding, showing that compound 5 helped in the maintenance of healthy liver tissue, a crucial aspect considering the metabolic functions of the liver. nih.gov While these findings are for pyrimidine derivatives, the structural similarities and the frequent use of pyrazoles as building blocks in medicinal chemistry highlight a potential avenue for developing pyrazole-based antidiabetic agents.

Table 1: Antidiabetic Activity of Investigated Heterocyclic Derivatives

| Compound ID | Compound Type | Key Findings | Reference |

| Compound 5 | Fused Pyrimidine Derivative | Showed significant reduction in serum glucose and cholesterol; comparable to glimepiride. Maintained liver integrity. | nih.gov |

Anti-Alzheimer Activity

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including amyloid-beta (Aβ) plaque formation, oxidative stress, and metal ion imbalance. This has led researchers to pursue multifunctional agents that can address several of these factors simultaneously. A series of novel 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolone derivatives have been identified as potential multifunctional therapeutics for AD. nih.gov

These derivatives have demonstrated significant efficacy against monoamine oxidase-B (MAO-B), Aβ₁₋₄₂ aggregation, oxidative stress, and metal ion dyshomeostasis. nih.gov One compound, designated 10x , emerged as a particularly promising agent. It exhibited excellent and selective MAO-B inhibitory activity (IC₅₀ = 0.41 μM), notable antioxidant capacity, and the ability to inhibit both self-induced and Cu²⁺-induced Aβ₁₋₄₂ aggregation. nih.gov Furthermore, compound 10x showed effective metal-ion chelation, anti-neuroinflammatory activity by reducing nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and neuroprotective properties. nih.gov In vivo studies confirmed that this compound could significantly improve memory and cognitive deficits in an Aβ₁₋₄₂-induced mouse model of AD. nih.gov

Table 2: Multifunctional Anti-Alzheimer Activity of Pyrazolone (B3327878) Derivative 10x

| Activity | Parameter | Result for Compound 10x | Reference |

| MAO-B Inhibition | IC₅₀ | 0.41 μM | nih.gov |

| Selectivity Index (vs. MAO-A) | > 24.4 | nih.gov | |

| Antioxidant Activity | Oxygen Radical Absorbance Capacity | 1.16 Trolox equivalents | nih.gov |

| Anti-Aβ Aggregation | Inhibition of self-induced Aβ₁₋₄₂ aggregation | 56.03% at 25.0 μM | nih.gov |

| Inhibition of Cu²⁺-induced Aβ₁₋₄₂ aggregation | 57.51% at 25.0 μM | nih.gov | |

| Disaggregation of self-induced Aβ₁₋₄₂ fibrils | 81.91% at 25.0 μM | nih.gov | |

| Neuroinflammation | Inhibition of NO and TNF-α | Demonstrated | nih.gov |

Anti-arthritic Activity

Arthritis is a debilitating inflammatory condition affecting the joints. The anti-inflammatory and immunomodulatory properties of pyrazole derivatives make them attractive candidates for anti-arthritic drugs. Research on a specific benzimidazole (B57391) derivative, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone (BZ) , has shown significant therapeutic potential in animal models of arthritis. researchgate.netatjls.com

Table 3: Anti-arthritic Effects of a Benzimidazole-Pyrazole Derivative (BZ)

| Parameter | Effect of BZ Treatment | Mechanism | Reference |

| Paw Edema | Significant, dose-dependent reduction | Anti-inflammatory | researchgate.netatjls.com |

| Arthritic Score | Significant, dose-dependent reduction | Immunomodulatory | researchgate.netatjls.com |

| TNF-α Levels | Decreased mRNA expression | Cytokine modulation | researchgate.netatjls.com |

| IL-6 Levels | Decreased mRNA expression | Cytokine modulation | researchgate.netatjls.com |

| PGE2 Levels | Decreased levels (measured by ELISA) | Inhibition of inflammatory mediators | researchgate.netatjls.com |

Antiviral Activity

The structural versatility of pyrazole derivatives has been leveraged to develop potent antiviral agents against a range of viruses. nih.gov Pyrazole-based scaffolds are recognized for their significant potential in targeting various viral pathogens. nih.gov

One area of success has been the development of hydroxyquinoline-pyrazole hybrids. These compounds have shown promising activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov The mechanism appears to involve direct antiviral action, with the compounds attenuating viral propagation through multiple modes. nih.gov Another research avenue has explored 4-substituted pyrazole derivatives for activity against Newcastle disease virus (NDV), a significant pathogen in the poultry industry. These compounds were evaluated based on their ability to inhibit virus-induced hemagglutination, a key step in the viral life cycle. nih.gov The core design strategy involves maintaining the pyrazole nucleus while introducing various side chains or heterocyclic moieties to enhance antiviral efficacy. nih.gov

Table 4: Antiviral Activity of Pyrazole Derivatives

| Derivative Class | Target Virus(es) | Key Findings | Reference |

| Hydroxyquinoline-Pyrazole Hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral propagation at low concentrations; possess direct antiviral activity. | rsc.orgnih.gov |

| 4-Substituted Pyrazoles | Newcastle Disease Virus (NDV) | Demonstrated antiviral efficacy by inhibiting virus-induced hemagglutination. | nih.gov |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. Pyrazole derivatives have emerged as a promising class of compounds for managing epilepsy. nih.gov

In a study designed to develop new substituted pyrazoles, a series of molecules were synthesized and evaluated for their anticonvulsive activity in Swiss albino mice. nih.gov The anticonvulsant potential was assessed using two standard models: the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) assay. nih.gov The results showed that the designed compounds possessed significant anticonvulsive properties. One molecule, identified as compound 7h , was found to be the most potent anticonvulsant agent in the series. nih.gov Further investigation into this lead compound revealed that it also reduces levels of oxidative stress and inflammation in mice, suggesting a multi-faceted mechanism of action that could be beneficial in treating epilepsy. nih.gov

Table 5: Anticonvulsant Activity of a Pyrazole Derivative

| Compound ID | Animal Model | Assay | Key Findings | Reference |

| Compound 7h | Swiss albino mice | Maximal Electroshock Seizure (MES) | Identified as the most potent anticonvulsant in the series. | nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Showed significant anticonvulsive activity. | nih.gov | ||

| Oxidative Stress & Inflammation | Reduced levels of oxidative stress and inflammation markers. | nih.gov |

Tuberculostatic Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.gov This has spurred the search for novel anti-TB agents, and pyrazole-containing derivatives have garnered significant attention in this field. nih.gov The broad spectrum of biological activities associated with the pyrazole heterocycle makes it a valuable scaffold for designing new drugs against both drug-susceptible and drug-resistant TB. nih.gov

Numerous pyrazole-containing compounds have been synthesized and evaluated for their anti-mycobacterial effects. nih.gov For instance, chalcone (B49325) scaffolds have been used to design pyrazole-thiazole conjugates that are active against virulent strains of M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies aim to optimize these derivatives for enhanced potency and novel mechanisms of action. nih.gov The research in this area focuses on creating hybrid compounds that combine the pyrazole core with other pharmacologically active moieties to improve their tuberculostatic profile. nih.govnih.gov

Table 6: Tuberculostatic Potential of Pyrazole Derivatives

| Derivative Class | Target Organism | Key Findings | Reference |

| Pyrazole-Thiazole Conjugates | Mycobacterium tuberculosis H37Rv (virulent strain) | Active against virulent strains of MTB. | nih.gov |

| General Pyrazole Derivatives | Mycobacterium tuberculosis | Numerous derivatives show promising potency, inspiring further research for new anti-TB agents. | nih.gov |

Selective Enzyme Inhibition

The ability of pyrazole derivatives to selectively inhibit specific enzymes is a cornerstone of their therapeutic potential across various diseases. This targeted action allows for high efficacy while potentially minimizing off-target side effects.

One prominent example is the selective inhibition of monoamine oxidase-B (MAO-B) by 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolone derivatives, which is a key strategy in treating Alzheimer's disease. nih.gov Another significant finding is the potent and highly selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) by a class of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates. nih.gov PfDHODH is an essential enzyme for pyrimidine biosynthesis in the malaria parasite, making it an excellent drug target. The most active compound from this series, a methyl ester, displayed an IC₅₀ value of 2.9 ± 0.3 μM and a selectivity of over 350-fold for the parasite enzyme versus the human equivalent. nih.gov Molecular docking studies suggest this high activity is due to synergistic interactions within the enzyme's active site. nih.gov Additionally, certain pyrazoline derivatives have been found to be inhibitors of lipoxygenase , an enzyme involved in inflammatory pathways. nih.gov

Table 7: Selective Enzyme Inhibition by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Disease/Process | Key Findings | Reference |

| 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolones | Monoamine Oxidase-B (MAO-B) | Alzheimer's Disease | Compound 10x showed an IC₅₀ of 0.41 μM with high selectivity over MAO-A. | nih.gov |

| Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Malaria | Highly selective inhibition (IC₅₀ = 2.9 μM; >350-fold selectivity vs. human DHODH). | nih.gov |

| Pyrazoline derivatives | Lipoxygenase (LOX) | Inflammation | Compound 2g was the most potent LOX inhibitor (IC₅₀ = 80 µM). | nih.gov |

Computational Chemistry and Molecular Modeling Studies on 5 1h Pyrazol 5 Yl 2 Furaldehyde and Its Derivatives

Quantum Chemical Calculationsnih.govnih.gov

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 5-(1H-pyrazol-5-yl)-2-furaldehyde. These computational methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding molecular structure, stability, and reactivity. nih.govnih.gov For instance, studies on analogous compounds such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have demonstrated the power of these techniques in elucidating key chemical characteristics. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictionnih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. nih.gov By calculating parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, DFT offers a quantitative measure of a molecule's chemical behavior.

In a theoretical study of the closely related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were performed using the B3LYP/6-31G(d) level of theory. nih.gov The optimized geometry of this molecule was found to be planar, indicating a high degree of conjugation between the furan (B31954) and pyrazole (B372694) rings. nih.gov This planarity is crucial for electronic delocalization, which influences the molecule's stability and electronic properties.

The reactivity of these compounds can be further understood through global reactivity descriptors. For a series of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT calculations were employed to compute descriptors like electron affinity (A), ionization energies (I), electrophilicity index (ω), and nucleophilicity index (ε). nih.gov These parameters help in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for a Representative Pyrazole Derivative (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) (Note: Data is for an analogous compound and serves as a representative example.)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.702 |

| Electron Affinity (A) | 2.244 |

| Electronegativity (χ) | 4.473 |

| Chemical Hardness (η) | 2.229 |

| Chemical Softness (S) | 0.224 |

| Electrophilicity Index (ω) | 4.495 |

Data sourced from a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited Statesnih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govrsc.org This analysis provides information on electronic transitions, such as the energy required to move an electron from a lower energy orbital to a higher one.

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations predicted a prominent absorption peak around 251 nm. nih.gov This absorption corresponds to a π → π* electronic transition, specifically from the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1. nih.gov Such calculations are vital for understanding the photophysical properties of these compounds and assessing their potential in applications like optoelectronic devices. nih.govijcrt.org The use of a Polarizable Continuum Model (PCM) in conjunction with TD-DFT allows for the simulation of solvent effects on the electronic spectra. rsc.org

Frontier Molecular Orbital (FMO) Analysisnih.govnih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. nih.gov In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating high electronic stability. nih.gov Similarly, for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the gap was found to be 5.0452 eV. nih.gov

In these pyrazole-furan systems, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is similarly delocalized, which is characteristic of such conjugated molecules. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies for Representative Pyrazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | -6.702 | -2.244 | 4.458 |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sitesnih.govnih.gov

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, red and orange regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows pronounced negative potential around the oxygen atoms of the carboxylic acid group and the furan ring, identifying them as primary nucleophilic sites. nih.gov The hydrogen atoms, particularly the one on the carboxylic acid, exhibit positive potential, marking them as electrophilic sites. This analysis is crucial for predicting intermolecular interactions and reaction mechanisms. nih.govnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studieswikipedia.orgjussieu.fr

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to analyze chemical bonding in a chemically intuitive way. wikipedia.orgrsc.org ELF provides a measure of the probability of finding an electron near a reference electron, allowing for a clear distinction between core and valence electrons, covalent bonds, and lone pairs. wikipedia.org

ELF analysis visualizes regions of high electron localization. jussieu.fr In a molecule like this compound, ELF would reveal localization basins corresponding to the C-C, C-H, C=O, C-N, and N-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms. This provides a "faithful visualization of VSEPR theory in action". wikipedia.org

The Localized Orbital Locator (LOL) is a related function that also helps in identifying regions where orbitals are localized. jussieu.frrsc.org It can offer a clearer contrast in systems with significant π-electron delocalization, providing an intuitive picture of the π-bonds within the furan and pyrazole rings. rsc.org

Reduced Density Gradient (RDG) for Non-Covalent Interactionsnih.govresearchgate.net

The Reduced Density Gradient (RDG) method is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nih.govresearchgate.net By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to distinguish between different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and steric repulsion.

In the context of this compound derivatives, RDG analysis would be instrumental in understanding crystal packing forces and the nature of intramolecular hydrogen bonds, for instance, between the pyrazole N-H and the aldehyde oxygen. The analysis generates 3D isosurfaces where different colors represent different interaction types: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net This detailed view of non-covalent forces is essential for rationalizing the supramolecular chemistry of these compounds. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in structure-based drug design, helping to understand and predict ligand-target interactions at the molecular level.

Molecular docking studies are frequently used to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and to visualize the specific interactions that stabilize the ligand-receptor complex. For derivatives of pyrazole, docking studies have successfully predicted binding affinities against a range of biological targets.

For instance, in a study of pyrazolyl-pyrimidinone derivatives as potential HIV-1 inhibitors, docking results revealed binding energies as low as -13.26 kcal/mol, indicating strong affinity for the enzyme's active site. researchgate.net Similarly, docking of pyrazole-fused benzimidazole (B57391) derivatives against pancreatic lipase (B570770) showed potent interactions, with binding affinities superior to the standard drug Orlistat (-4.5 kcal/mol). europeanreview.org Another study on pyrazolone (B3327878) derivatives targeting xanthine (B1682287) oxidase identified a lead compound with significant inhibitory potential, which was rationalized by its docking pose and interactions within the enzyme's active site. semanticscholar.org

These studies consistently demonstrate that the pyrazole moiety and its substituents can form multiple, stabilizing interactions, including hydrogen bonds and hydrophobic contacts, which are key determinants of binding affinity.

Beyond predicting binding affinity, molecular docking provides critical insights into the molecular mechanisms of action, particularly for enzyme inhibitors. By revealing how a ligand fits into an enzyme's active site, docking can explain its inhibitory effect.

For example, the inhibition of xanthine oxidase by pyrazolone derivatives was explained by docking studies which showed that the inhibitor's carboxylic group could form a salt bridge with an essential arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the active site. semanticscholar.org These key interactions anchor the inhibitor, preventing the natural substrate from binding. In another example, studies on furfural (B47365) showed it acts as a competitive inhibitor of aldehyde dehydrogenase (AlDH), and docking could be used to model its fit within the AlDH active site. nih.gov

For this compound, docking studies could elucidate its potential to inhibit enzymes by showing how the furaldehyde and pyrazole components interact with catalytic residues or occupy the substrate-binding pocket.

A detailed ligand-protein interaction profile identifies the specific amino acid residues of the target protein that interact with the ligand. This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved specificity and potency.

Docking studies on various pyrazole derivatives have generated detailed interaction profiles. For pyrazole-fused benzimidazoles, interactions with pancreatic lipase involved specific amino acid residues, leading to more potent binding than the reference drug. europeanreview.org In the case of pyrazolyl-pyrimidinones targeting HIV-1, the most active compounds were found to form more than one hydrogen bond with the active site residues. researchgate.net Studies on 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives also utilized docking to understand the key interactions within the target macrophage cells. strath.ac.uk

The table below summarizes representative ligand-protein interactions for pyrazole derivatives from molecular docking studies, illustrating the types of interactions that could be expected for this compound.

Table 1: Representative Ligand-Protein Interactions for Pyrazole Derivatives from Molecular Docking Studies

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Pyrazolone Derivatives | Xanthine Oxidase | Arg880, Thr1010 | Salt Bridge, Hydrogen Bond | semanticscholar.org |

| Pyrazolyl-pyrimidinones | HIV-1 Active Site | Not specified | Hydrogen Bond | researchgate.net |

| Pyrazole-fused Benzimidazoles | Pancreatic Lipase | Not specified | Not specified | europeanreview.org |

In Silico ADME and Toxicity Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical step in modern drug discovery. nih.gov These computational models assess the drug-likeness and potential liabilities of a compound early in the development process, helping to prioritize candidates and reduce late-stage failures. nih.govnih.gov

Pharmacokinetic profiling via in silico methods involves calculating various physicochemical and ADME properties to evaluate a compound's potential to become a drug. Key parameters include adherence to Lipinski's Rule of Five, oral bioavailability, and blood-brain barrier (BBB) penetration.

Studies on various pyrazole and benzimidazole derivatives have utilized servers like SwissADME and ProTox-II to predict their pharmacokinetic profiles. europeanreview.orgnih.gov For a series of pyrazole-fused benzimidazoles, ADMET analysis showed that most designed molecules had high gastrointestinal (GI) absorption and optimal bioavailability scores. europeanreview.org Similarly, in silico studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives predicted acceptable physicochemical properties, drug-likeness, and ADME profiles for several compounds. johnshopkins.edu Research on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles also included an in silico toxicity assessment which indicated the compounds were safe, meriting further investigation. mdpi.com

The table below presents predicted ADME and physicochemical properties for pyrazole-containing compounds from various studies, which serves as a guide to the expected profile of this compound.

Table 2: Predicted Physicochemical and ADME Properties for Representative Pyrazole Derivatives

| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Rule of 5 Violations | GI Absorption | Reference |

| Pyrazole-fused Benzimidazoles | 352.39 - 380.42 | 2.65 - 3.90 | 3 - 5 | 3 - 5 | 0 | High | europeanreview.org |

| Benzimidazole Derivatives | 423.49 - 484.93 | 3.24 - 4.64 | 5 - 6 | 1 | 0 | High | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | N/A | N/A | N/A | N/A | Acceptable | N/A | johnshopkins.edu |

N/A: Data not available in the cited source.

In silico toxicity predictions for pyrazole derivatives often assess endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity. europeanreview.orgresearchgate.net For a series of pyrazole-fused benzimidazoles, while many showed favorable pharmacokinetics, some exhibited potential for hepatotoxicity and carcinogenicity, albeit with low probability scores. europeanreview.org This highlights the importance of early toxicity screening to guide the selection of the most promising and safest candidates for further development.

Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This assessment is often based on a set of rules derived from the analysis of successful drug compounds. The most well-known of these are Lipinski's Rule of Five and Veber's rules, which consider physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

Computational tools are widely employed to predict these properties for novel compounds, providing an early indication of their potential as drug candidates. For this compound, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol , we can predict its adherence to these established drug-likeness rules. sigmaaldrich.com

Lipinski's Rule of Five

Lipinski's Rule of Five stipulates that an orally active drug is more likely to be successful if it meets the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Based on its structure, this compound is predicted to comply with all of Lipinski's rules. Its molecular weight is well below the 500 Da threshold. The molecule contains two hydrogen bond donors (the N-H group of the pyrazole ring) and four hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring and the two oxygen atoms of the furan ring and aldehyde group). Its calculated logP is also expected to be within the acceptable range.

Veber's Rules